N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide
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Overview
Description
N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a 3-methylisoxazole moiety. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide typically involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the production while maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the cyclopropane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the isoxazole or cyclopropane rings .
Scientific Research Applications
N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity to targets . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and cyclopropane-containing molecules. Examples are:
N-(5-Methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole ring but different substituents, leading to different biological activities.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds also feature the isoxazole ring and are studied for their antifungal activities.
Uniqueness
N-(3-Methylisoxazol-4-yl)cyclopropanecarboxamide is unique due to the combination of the cyclopropane ring and the isoxazole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
72592-16-6 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(4-12-10-5)9-8(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11) |
InChI Key |
FGPOKUIHYGLJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1NC(=O)C2CC2 |
Origin of Product |
United States |
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